In Vitro Antiparasitic Activity Against Tritrichomonas foetus: Mebendazole and Albendazole Are >15× More Potent
In a head-to-head in vitro study assessing the trichomonicidal activity of three benzimidazoles against Tritrichomonas foetus, thiabendazole exhibited an IC50 of 142.6 µM. In contrast, mebendazole demonstrated an IC50 of 2.3 µM and albendazole an IC50 of 9.4 µM [1]. The effects of mebendazole and albendazole were found to be irreversible, whereas thiabendazole's higher IC50 indicates substantially lower potency in this model.
| Evidence Dimension | In vitro antiparasitic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 142.6 µM |
| Comparator Or Baseline | Mebendazole: IC50 = 2.3 µM; Albendazole: IC50 = 9.4 µM |
| Quantified Difference | Mebendazole is 62-fold more potent; albendazole is 15-fold more potent |
| Conditions | Tritrichomonas foetus culture; benzimidazoles tested in parallel |
Why This Matters
Users seeking high potency against Tritrichomonas foetus should select mebendazole or albendazole over thiabendazole.
- [1] Carvalho KP, Gadelha APR. Effects of three benzimidazoles on growth, general morphology and ultrastructure of Tritrichomonas foetus. FEMS Microbiology Letters. 2007;275(2):292-300. DOI:10.1111/j.1574-6968.2007.00895.x. View Source
